molecular formula C16H18N2O4S B2743003 (4-(Methylsulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1448071-77-9

(4-(Methylsulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No. B2743003
CAS RN: 1448071-77-9
M. Wt: 334.39
InChI Key: BCBGRVZGJXLVGL-UHFFFAOYSA-N
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Description

(4-(Methylsulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone, also known as MPIMM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of isoxazole derivatives and is currently being studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Scientific Research Applications

Synthesis and Structural Characterization

A range of novel N-phenylpyrazolyl aryl methanones derivatives, containing the arylthio/sulfinyl/sulfonyl group, have been synthesized, including compounds related to "(4-(Methylsulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone." These compounds were characterized by various methods, including melting point, NMR, FT-IR, and HRMS. One study reported the crystal structure of a compound containing the arylsulfonyl moiety, highlighting its relevance in understanding the molecular conformation and potential interactions (Wang et al., 2015).

Biological Activities

Studies have also focused on evaluating the biological activities of derivatives of "(4-(Methylsulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone." For instance, compounds synthesized from 2,4-difluorophenyl(piperidin-4-yl)methanone oxime and various sulfonyl and acid chlorides showed good antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014). Another study synthesized (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone from 3-(piperidin-4-yl)benzo[d]isoxazole, evaluating its antiproliferative activity and characterizing its structure through various spectroscopic methods (Prasad et al., 2018).

Molecular Interaction Studies

Further research into the molecular interactions of similar compounds has been conducted to understand their binding affinities and potential as therapeutic agents. For example, the interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor was studied, providing insights into the structure-activity relationship and the potential for designing receptor-specific drugs (Shim et al., 2002).

properties

IUPAC Name

(4-methylsulfonylpiperidin-1-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-23(20,21)13-7-9-18(10-8-13)16(19)14-11-15(22-17-14)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBGRVZGJXLVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Methylsulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone

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